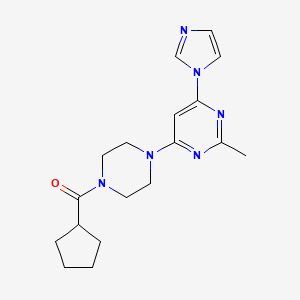

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone

Description

This compound features a piperazine core substituted with a cyclopentylmethanone group and a 2-methylpyrimidin-4-yl moiety bearing a 1H-imidazol-1-yl substituent. The imidazole and pyrimidine groups may enhance interactions with biological targets, while the cyclopentyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

cyclopentyl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-14-20-16(12-17(21-14)24-7-6-19-13-24)22-8-10-23(11-9-22)18(25)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZPWLYVDMFDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCC3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, providing insights from various studies, including its pharmacological effects, mechanisms of action, and therapeutic potential.

- Molecular Formula : C21H24N6O

- Molecular Weight : 388.46 g/mol

- CAS Number : 1171740-38-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole and pyrimidine moieties are known to play significant roles in biological systems, often acting as key components in enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases, which are crucial in cell signaling pathways. For instance, studies indicate that piperazine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), impacting cell cycle regulation .

- Receptor Modulation : The presence of the imidazole ring suggests possible interactions with G-protein coupled receptors (GPCRs), which are vital for various physiological responses .

Antitumor Activity

Research indicates that compounds containing imidazole and pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives similar to this compound can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis through mechanisms involving disruption of bacterial cell walls .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is noteworthy, as imidazole derivatives are often linked to the modulation of inflammatory pathways. Research suggests that these compounds may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic benefits in inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperazine derivatives, including this compound, revealed significant cytotoxic effects on various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound reduced cell proliferation by inducing apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of CDK activity |

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various imidazole derivatives, including our compound, it was found that it exhibited moderate to strong activity against selected bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 18 | Norfloxacin |

| Escherichia coli | 15 | Ciprofloxacin |

| Bacillus subtilis | 20 | Tetracycline |

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits properties that may influence various biological pathways, particularly in the context of targeting specific receptors or enzymes involved in disease processes.

Case Study : A study on similar imidazole derivatives indicated that modifications to the piperazine ring can enhance receptor binding affinity and selectivity, suggesting that this compound could be optimized for better therapeutic outcomes .

Anticancer Activity

Research has shown that compounds with imidazole and pyrimidine moieties can exhibit anticancer properties. The ability of this compound to inhibit tumor growth is under investigation, with preliminary results indicating potential cytotoxic effects against various cancer cell lines.

Case Study : In vitro assays demonstrated that related compounds significantly reduced cell viability in breast cancer cell lines, prompting further exploration of the mechanism of action involving apoptosis induction .

Neurological Research

The piperazine component is known for its role in modulating neurotransmitter systems. This compound's potential neuroprotective effects are being studied, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : A related study highlighted that piperazine derivatives could enhance cognitive function in animal models by modulating serotonin receptors, suggesting a similar potential for this compound .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key analogs include:

4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

- Structural Differences: Replaces the cyclopentylmethanone and imidazole-pyrimidine groups with a trifluoromethylphenyl-substituted piperazine and a pyrazole-butyl chain.

- Impact : The trifluoromethyl group increases electronegativity and bioavailability compared to the cyclopentyl group in the target compound. This modification may enhance blood-brain barrier penetration .

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Differences : Features a thiophene ring instead of the imidazole-pyrimidine system.

Imidazole-Containing Analogs

Imidazole derivatives are known for modulating histamine receptors and other enzymatic targets:

1H-Benzo[d]imidazol-2-yl(4-(2-((4-Methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)

- Structural Differences : Incorporates a benzoimidazole ring and a pyridinyl-methoxybenzyl side chain.

- Impact : The bulkier benzoimidazole may sterically hinder receptor binding compared to the target compound’s smaller imidazole-pyrimidine group. However, the pyridinyl moiety could improve water solubility .

Patented Imidazole Derivatives (EP 1 926 722 B1)

- Example: (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone.

- Structural Differences: Combines ethylpiperazine with a trifluoromethylphenylamino-benzoimidazole system.

- Impact : The ethyl group on piperazine may reduce steric hindrance compared to the cyclopentyl group, favoring faster metabolic clearance .

Methodological Considerations in Similarity Assessment

Compound similarity metrics vary significantly in virtual screening:

- Structural Similarity: Tanimoto coefficient-based methods may group the target compound with imidazole-pyrimidine derivatives, whereas pharmacophore models might emphasize the piperazine-cyclopentylmethanone motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.